2-[4-(Aminomethyl)phenoxy]acetonitrile
CAS No.:
Cat. No.: VC20403599
Molecular Formula: C9H10N2O
Molecular Weight: 162.19 g/mol
* For research use only. Not for human or veterinary use.
![2-[4-(Aminomethyl)phenoxy]acetonitrile -](/images/structure/VC20403599.png)
Specification
Molecular Formula | C9H10N2O |
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Molecular Weight | 162.19 g/mol |
IUPAC Name | 2-[4-(aminomethyl)phenoxy]acetonitrile |
Standard InChI | InChI=1S/C9H10N2O/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4H,6-7,11H2 |
Standard InChI Key | UPMAFYAOLWJSSB-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC=C1CN)OCC#N |
Introduction
Structural Elucidation and Molecular Properties
Molecular Architecture
The compound’s structure (Fig. 1) features a benzene ring substituted at the para position with an aminomethyl group (-CH2NH2), connected via an ether oxygen to an acetonitrile moiety (-CH2CN). Key structural identifiers include:
The presence of both electron-donating (amine) and electron-withdrawing (nitrile) groups creates a polarized electronic environment, influencing reactivity and intermolecular interactions.
Predicted Physicochemical Properties
Collision cross-section (CCS) values, critical for mass spectrometric identification, were calculated for various adducts (Table 1) :
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 163.08660 | 136.8 |
[M+Na]+ | 185.06854 | 148.2 |
[M-H]- | 161.07204 | 132.1 |
These values aid in distinguishing the compound from structural analogs during analytical workflows.
Synthetic Pathways and Optimization
Proposed Synthesis Routes
While no direct literature exists for 2-[4-(Aminomethyl)phenoxy]acetonitrile, analogous methods from patent CN108640845B suggest a multi-step approach:
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Chloroacetylation: React 4-(aminomethyl)phenol with chloroacetonitrile under basic conditions (e.g., K2CO3) to form the ether linkage.
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Purification: Chromatographic isolation of the intermediate.
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Salt Formation: Treatment with HCl to yield the hydrochloride salt .
Key Reaction:
Industrial Considerations
Scalable production would require:
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Continuous Flow Reactors: To enhance yield and reduce side reactions.
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Catalytic Hydrogenation: For deprotection steps, using Pd/C under 0.3–0.5 MPa H₂ .
Physicochemical and Spectroscopic Characterization
Spectral Data
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¹H NMR (CDCl₃): Expected signals include a triplet for the methylene adjacent to oxygen (δ 4.2–4.3 ppm), a multiplet for the aromatic protons (δ 6.8–7.2 ppm), and a broad singlet for the amine (δ 1.5–2.5 ppm) .
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IR Spectroscopy: Stretching vibrations for -CN (~2240 cm⁻¹) and -NH2 (~3350 cm⁻¹).
Stability and Solubility
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Hydrochloride Salt: Enhances aqueous solubility (>50 mg/mL) and shelf-life stability .
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pH Sensitivity: The free base may degrade under acidic conditions due to protonation of the amine.
Applications in Pharmaceutical Chemistry
Case Study: Analogous Compounds
Patent CN108640845B highlights similar ethylamine derivatives as intermediates in herbicide synthesis, suggesting potential agrochemical applications for 2-[4-(Aminomethyl)phenoxy]acetonitrile.
Future Research Directions
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Catalytic Asymmetric Synthesis: Develop enantioselective routes for chiral derivatives.
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Biological Screening: Evaluate antimicrobial or anticancer activity in in vitro assays.
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Green Chemistry: Substitute chloroacetonitrile with less toxic reagents (e.g., cyanoethylation using acrylonitrile).
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